2-amino-N-(3-fluorophenyl)benzamide
Description
2-Amino-N-(3-fluorophenyl)benzamide is a benzamide derivative featuring an amino group (-NH₂) at the 2-position of the benzoyl ring and a 3-fluorophenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to the versatility of the benzamide scaffold in drug design, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .
Properties
IUPAC Name |
2-amino-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGQEZMZQDIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-fluorophenyl)benzamide typically involves the reaction of 3-fluoroaniline with isatoic anhydride. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium bicarbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-amino-N-(3-fluorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly impact physicochemical and biological properties.
Table 1: Substituent Effects on Key Properties
Key Observations :
- Fluorine Position : The 3-fluoro substituent (meta) in the target compound may induce different electronic effects compared to 4-fluoro (para) in 3b. Para-substitution often enhances resonance stabilization, while meta-substitution directs steric and inductive effects .
- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide increases lipophilicity and metabolic stability compared to the single fluorine atom .
- Methoxy Groups : 3,4-Dimethoxy substituents (Compound 10) improve solubility via hydrogen bonding but may reduce membrane permeability .
Benzamide Ring Modifications
Variations in the benzamide core influence reactivity and target interactions.
Table 2: Benzamide Core Modifications
Key Observations :
- Amino vs. Hydroxy Groups: The 2-amino group in the target compound may engage in stronger hydrogen bonding compared to 2-hydroxy derivatives, influencing target selectivity .
Key Observations :
- High-Yield Reactions : Electron-donating groups (e.g., methoxy in 4b) or less steric hindrance (e.g., phenethyl in 10) correlate with higher yields .
- Fluorine Impact : Fluorinated analogs (e.g., 3b) show moderate yields (62%), possibly due to the destabilizing inductive effect of fluorine during amide bond formation .
Biological Activity
2-amino-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O. It is a benzamide derivative that has garnered attention for its biological activities, particularly in the fields of cancer research and enzyme inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with histone deacetylases (HDACs). It acts as an inhibitor, particularly targeting HDAC3 with an IC50 value indicating significant potency. The inhibition of HDACs leads to alterations in gene expression, which can result in various cellular effects, including apoptosis in tumor cells.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in both solid and non-solid tumor cells. This compound's ability to inhibit HDACs is crucial for its therapeutic potential against various cancers. The compound has been shown to significantly affect cell viability and proliferation in cancer cell lines.
Enzyme Inhibition
In addition to its anticancer effects, this compound has been investigated for its potential as an enzyme inhibitor. It has demonstrated inhibitory activity against α-glucosidase, which is relevant for antidiabetic treatments. While specific IC50 values for this compound were not detailed in the sources, related compounds have shown promising results in similar assays .
Research Findings and Case Studies
Research has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of HDAC3 : The compound shows a strong inhibitory effect on HDAC3, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis.
- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as a therapeutic agent.
- Antidiabetic Potential : Although primarily studied for its anticancer properties, related compounds indicate that benzamide derivatives can also inhibit α-glucosidase effectively, which may position this compound as a candidate for further exploration in metabolic disorders .
Comparison with Similar Compounds
A comparative analysis with similar compounds reveals the unique positioning of the fluorine atom on the phenyl ring in this compound, which influences its biological activity:
| Compound Name | Target Enzyme | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| This compound | HDAC3 | Not specified | Anticancer activity |
| 3-amino-N-(2-fluorophenyl)benzamide | HDAC | Not specified | Anticancer activity |
| 2-amino-N-(4-fluorophenyl)benzamide | HDAC | Not specified | Anticancer activity |
| 2-amino-N-(3-chlorophenyl)benzamide | HDAC | Not specified | Anticancer activity |
The differences in biological activities among these compounds underscore the importance of structural modifications on pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
